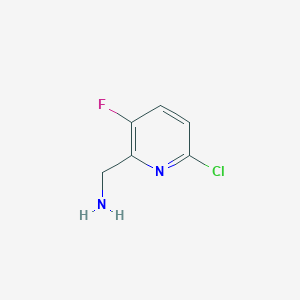

(6-Chloro-3-fluoropyridin-2-YL)methanamine

Description

BenchChem offers high-quality (6-Chloro-3-fluoropyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-3-fluoropyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZMJARKOKURCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (6-Chloro-3-fluoropyridin-2-yl)methanamine

The following technical guide details the chemical structure, properties, synthesis, and applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine .

A Bifunctional Pyridine Scaffold for Medicinal Chemistry

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1256804-79-1) is a high-value heterocyclic building block used extensively in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core decorated with three distinct functional handles: a primary methanamine (for amide/sulfonamide coupling), a C6-chlorine (for nucleophilic aromatic substitution or cross-coupling), and a C3-fluorine (for metabolic stability and electronic modulation). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles.

Chemical Identity & Physicochemical Properties[1][2][3]

Identification Data

| Property | Detail |

| IUPAC Name | (6-Chloro-3-fluoropyridin-2-yl)methanamine |

| CAS Number | 1256804-79-1 |

| Alternative IDs | 1-(6-chloro-3-fluoropyridin-2-yl)methanamine; B7966904 |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| SMILES | NCC1=NC(Cl)=CC=C1F |

| InChI Key | VAZMJARKOKURCR-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Physical State | Solid / Semi-solid | Hygroscopic amine |

| LogP | ~0.93 | Moderate lipophilicity |

| pKa (Amine) | ~8.5 - 9.0 | Typical primary aliphatic amine |

| pKa (Pyridine N) | ~0.5 - 1.5 | Significantly reduced by EWGs (F, Cl) |

| Storage | 2-8°C, Inert Gas | Sensitive to oxidation/carbonation |

Structural Analysis & Reactivity Profile[2]

Electronic Effects

The pyridine ring is electron-deficient, activated for nucleophilic attack but deactivated for electrophilic substitution.

-

C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawing effect of the ring nitrogen and the stabilization of the Meisenheimer intermediate. This is the primary electrophilic handle.

-

C3-Fluorine (Meta to N): Provides metabolic blocking (preventing oxidation at C3) and modulates the basicity of the pyridine nitrogen. While fluorine is a good leaving group in SNAr, its position (meta to N) makes it significantly less reactive than the C6-Cl.

-

C2-Methanamine: A primary aliphatic amine. It acts as a potent nucleophile for amide coupling, reductive amination, or sulfonylation.

Reactivity Diagram (Graphviz)

Figure 1: Reactivity profile showing the three primary diversification pathways: N-functionalization, SNAr at C6, and Palladium-catalyzed cross-coupling at C6.

Synthetic Routes[1][5][6][7][8][9]

Route A: Reduction of Nitrile (Primary Industrial Route)

The most direct synthesis involves the selective reduction of 6-chloro-3-fluoropicolinonitrile (CAS 1207609-52-6). This method preserves the halogen substituents if conditions are carefully controlled.

-

Precursor: 6-Chloro-3-fluoropicolinonitrile.

-

Reagents: Borane-THF complex (BH₃·THF) or Raney Nickel/H₂ (controlled).

-

Mechanism: Hydride transfer to the nitrile carbon followed by hydrolysis.

-

Advantage: One-step transformation from commercially available material.

Route B: From Alcohol via Chloromethylation

Used when the alcohol precursor (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) is available.

-

Chlorination: Alcohol treated with SOCl₂ or Cyanuric Chloride/DMF to yield 2-(chloromethyl)-6-chloro-3-fluoropyridine.

-

Note: SOCl₂ requires care to avoid over-chlorination (halogen exchange).

-

-

Amination: Displacement of the benzylic chloride with Ammonia (NH₃) or Potassium Phthalimide (Gabriel Synthesis).

Synthesis Workflow Diagram

Figure 2: Synthetic pathways highlighting the direct nitrile reduction (preferred) and the alcohol conversion route.

Experimental Protocols

Protocol 1: Nitrile Reduction (Borane-THF Method)

This protocol minimizes de-halogenation side reactions common with catalytic hydrogenation.

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 6-chloro-3-fluoropicolinonitrile (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

-

Reduction: Add Borane-THF complex (1.0 M in THF, 2.5 eq) dropwise over 15 minutes.

-

Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Cool to 0°C. Carefully add Methanol (10 mL) followed by 1N HCl (10 mL) to hydrolyze the borane-amine complex. Stir for 1 hour.

-

Workup: Basify to pH >10 with 2N NaOH. Extract with Dichloromethane (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.

-

Purification: The crude amine is often pure enough or can be converted to the HCl salt for storage.

Protocol 2: SNAr Functionalization at C6

Demonstrates the utility of the scaffold for library generation.

-

Reactants: Combine (6-Chloro-3-fluoropyridin-2-yl)methanamine derivative (protected amine recommended if using strong bases) with a nucleophile (e.g., Morpholine, 1.2 eq).

-

Conditions: Dissolve in DMSO or NMP. Add DIPEA (2.0 eq).

-

Reaction: Heat to 80-100°C for 4-12 hours. The C6-Cl is displaced due to activation by the pyridine nitrogen.

-

Note: The C3-F remains intact under these conditions, preserving the fluorinated core.

Medicinal Chemistry Applications

The (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety is a "privileged structure" in drug design.

-

Kinase Inhibitors: The pyridine nitrogen can accept hydrogen bonds from the hinge region of kinases. The C3-F atom can fill small hydrophobic pockets and protect the ring from oxidative metabolism.

-

P2Y12 Antagonists: Analogous structures have been explored for antiplatelet activity.

-

Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for growth make it an ideal fragment for screening.

References

-

Chemspace. Compound Datasheet: 1-(6-chloro-3-fluoropyridin-2-yl)methanamine. CAS 1256804-79-1. Link

-

BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl methanamine. Link

-

Sigma-Aldrich. 6-Chloro-3-fluoropicolinonitrile (Precursor). CAS 1207609-52-6. Link

-

MDPI. Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Discusses chlorination of analogous pyridine alcohols). Link

-

ChemScene. 6-Chloro-3-fluoropyridin-2-amine derivatives and analogs. Link

Sources

(6-Chloro-3-fluoropyridin-2-yl)methanamine CAS number and identifiers

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS 1256804-06-2 ) is a high-value heterocyclic building block used extensively in modern drug discovery. Characterized by a tri-substituted pyridine core, this scaffold integrates three distinct functionalities: a primary amine linker for fragment growing, a fluorine atom at C3 for electronic modulation, and a chlorine atom at C6 serving as a reactive handle for cross-coupling.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in Structure-Activity Relationship (SAR) campaigns, specifically for kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Profile

The strategic placement of the fluorine atom adjacent to the pyridine nitrogen reduces the basicity of the ring system (

| Property | Data |

| Chemical Name | (6-Chloro-3-fluoropyridin-2-yl)methanamine |

| CAS Number | 1256804-06-2 |

| Alternative Names | 2-(Aminomethyl)-6-chloro-3-fluoropyridine; 1-(6-chloro-3-fluoropyridin-2-yl)methanamine |

| Molecular Formula | |

| Molecular Weight | 160.58 g/mol |

| SMILES | NCC1=NC(Cl)=CC=C1F |

| InChI Key | VAZMJARKOKURCR-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typically supplied as HCl salt) |

| Solubility | Soluble in DMSO, Methanol; moderate solubility in DCM |

Synthetic Methodologies

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine typically proceeds via two primary routes, depending on the availability of precursors: the Nitrile Reduction Route (preferred for efficiency) or the Alcohol Conversion Route (preferred for precursor accessibility).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold from commercially available precursors.

Figure 1: Parallel synthetic pathways for accessing the target scaffold.[1] Method A is a direct one-step reduction, while Method B is a robust three-step sequence.

Detailed Protocols

Method A: Reduction of 6-Chloro-3-fluoropicolinonitrile

This is the most atom-efficient route, utilizing the nitrile precursor (CAS 1207609-52-6).

-

Reagents: Borane-tetrahydrofuran complex (

, 1.0 M), dry THF. -

Procedure:

-

Dissolve 6-chloro-3-fluoropicolinonitrile (1.0 eq) in anhydrous THF under

. -

Cool to 0°C and add

(2.5 eq) dropwise. -

Allow to warm to RT and reflux for 2–4 hours.

-

Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.

-

Workup: Concentrate, redissolve in MeOH/HCl to break the boron-amine complex, reflux for 1 hour, then concentrate. Basify with

and extract with DCM.

-

-

Yield: Typically 85–92%.

Method B: Conversion from (6-Chloro-3-fluoropyridin-2-yl)methanol

Used when the alcohol (CAS 884494-80-8) is the primary stock.

-

Chlorination: React alcohol with Thionyl Chloride (

) in DCM at 0°C -

Azidation: Treat the alkyl chloride with Sodium Azide (

) in DMF at 60°C for 4 hours. -

Reduction: Perform a Staudinger reduction using Triphenylphosphine (

) in THF/Water to yield the primary amine.

Applications in Medicinal Chemistry

The (6-Chloro-3-fluoropyridin-2-yl)methanamine scaffold is a "privileged structure" designed to address specific challenges in lead optimization.

Structural Advantages

-

Fluorine Effect (C3): The fluorine atom exerts a strong inductive effect (

), lowering the -

Chlorine Handle (C6): The C6-chlorine is positioned for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows the scaffold to serve as a "core" that links two distinct pharmacophores.

-

Methanamine Linker (C2): Provides a rotational degree of freedom, allowing the attached group to orient into deep binding pockets (e.g., the ribose pocket of kinases).

SAR Logic & Vector Analysis

The following diagram illustrates how this scaffold functions as a multi-vector hub in drug design.

Figure 2: Vector analysis of the scaffold. The C6-Cl and C2-Methanamine sites serve as orthogonal growth vectors.

Handling, Stability & Analytics

Safety & Handling

-

Hazards: Classified as an Irritant (H315, H319, H335). Handle in a fume hood.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: The free base is prone to oxidation (N-oxide formation) over time; the Hydrochloride salt is stable for years if kept dry.

Analytical Expectations

-

NMR (DMSO-

- 8.10 (t, 1H, Ar-H at C4) – Coupling with F splits this signal.

- 7.65 (dd, 1H, Ar-H at C5).

-

3.95 (s, 2H,

-

LC-MS: Expect

peak at

References

-

Chemspace. (2024). 1-(6-chloro-3-fluoropyridin-2-yl)methanamine Product Entry. Retrieved from

-

BenchChem. (2024). Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl-methanamine. Retrieved from

-

Sigma-Aldrich. (2024). (6-Chloro-3-fluoropyridin-2-yl)methanol Product Sheet. Retrieved from

-

Ambeed. (2024). 6-Chloro-3-fluoropicolinonitrile CAS 1207609-52-6.[2] Retrieved from

-

National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from

Sources

Physicochemical Profiling of Fluorinated Pyridine Methanamines: A Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into pyridine methanamine scaffolds represents a high-leverage tactic for multiparametric optimization.[1][2] This guide details the physicochemical shifts—specifically in pKa, lipophilicity (logP/logD), and conformational dynamics—that occur upon fluorination of the pyridine ring or the methanamine side chain.

For drug development professionals, understanding these properties is critical.[1][2] Fluorination is not merely a steric block; it is a tool to fine-tune the basicity of the amine (modulating permeability and hERG liability) and to lock conformations via intramolecular hydrogen bonding (improving potency).[1] This guide provides a self-validating framework for profiling these modifications.

Part 1: Structural Dynamics & Electronic Effects[1][2][3]

The physicochemical behavior of fluorinated pyridine methanamines is governed by the interplay between the strong electron-withdrawing nature of fluorine (

Electronic Modulation of Basicity

The introduction of fluorine induces a significant negative inductive effect (-I), reducing the electron density available for protonation.[1]

-

Pyridine Nitrogen (

): Fluorine substitution directly on the ring drastically lowers the pKa of the pyridine nitrogen.[1][2] While unsubstituted pyridine has a pKa -

Methanamine Nitrogen (

): The inductive effect propagates through the carbon framework.[1][2]-

Ring Fluorination: A fluorine atom at the C3 position (ortho to the methanamine group) exerts a through-space and through-bond withdrawal, typically lowering the primary amine pKa by 0.5–1.0 log units.[1][2]

-

Side-Chain Fluorination: Introduction of fluorine on the methylene linker (

- to the amine) is generally chemically unstable (hydrolysis risk).[1][2] However,

-

Conformational Locking via Intramolecular Interactions

Fluorine acts as a weak hydrogen bond acceptor, but in the context of pyridine methanamines, it influences the preferred gauche/anti conformations.

-

N-H...N Interactions: The primary methanamine often forms an intramolecular hydrogen bond (IMHB) with the pyridine nitrogen, creating a pseudo-5-membered ring.[1][2]

-

N-H...F Interactions: When fluorine is present at the C3 position, a competing N-H...F interaction can stabilize specific rotamers, effectively "locking" the side chain in a bioactive conformation without the entropic penalty of cyclization.[1][2]

Logic Flow: Structure-Property Relationships[1][3]

Caption: Causal relationship between fluorination topology, physicochemical changes, and resulting ADME properties.

Part 2: Physicochemical Profiling Data[1][2]

The following table summarizes representative data comparing a standard pyridine methanamine with its fluorinated analogs. Note the distinct drop in pKa and the modulation of LogD.[1]

Table 1: Comparative Physicochemical Properties

| Property | 2-(Aminomethyl)pyridine (Parent) | 3-Fluoro-2-(aminomethyl)pyridine | 6-Fluoro-2-(aminomethyl)pyridine |

| MW ( g/mol ) | 108.14 | 126.13 | 126.13 |

| pKa1 (Pyridine N) | 2.31 (Conj.[1] Acid) | < 1.0 (Est.)[1][2] | ~ 0.5 (Est.)[1][2][3] |

| pKa2 (Amine N) | 8.79 | 7.9 - 8.2 | 8.3 - 8.5 |

| LogP (Oct/Water) | -0.20 | 0.15 | 0.25 |

| LogD (pH 7.4) | -1.5 (Ionized) | -0.8 (Less Ionized) | -0.9 |

| Polar Surface Area | 38.9 Ų | 38.9 Ų | 38.9 Ų |

| Key Feature | High basicity, P-gp liability | Reduced basicity, Metabolic block | Steric block, minor pKa shift |

Data Note: Parent values sourced from literature [1][2]. Fluorinated values are extrapolated from established structure-activity trends for fluorinated pyridines [3][4].[1]

Part 3: Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used. These methods account for the specific challenges of fluorinated amines (e.g., low UV absorbance, rapid equilibration).

Protocol A: High-Precision pKa Determination (Potentiometric)

Objective: Accurately determine the pKa of the methanamine nitrogen in the presence of the weakly basic pyridine ring.[1][2]

-

Preparation: Dissolve 3-5 mg of the fluorinated amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the pH electrode using a three-point standard (pH 1.68, 4.01, 7.00) to account for the acidic range.[1][2]

-

Titration:

-

Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

-

Validation: The first derivative of the titration curve must show a sharp inflection for the amine.[1][2] If the pyridine pKa is < 2, it may not resolve; report as "< 2.0".[1][2]

Protocol B: Lipophilicity (LogD7.[1][2][3]4) via Shake-Flask NMR

Objective: Measure distribution coefficient without UV chromophore interference.

-

System: 1-Octanol (water-saturated) and Phosphate Buffer (pH 7.4, octanol-saturated).[1][2]

-

Equilibration: Dissolve the compound in the buffer phase (conc. ~1 mM). Add an equal volume of octanol.[1]

-

Partitioning: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 minutes to separate phases.

-

Quantification (

NMR): -

Calculation:

.

Experimental Workflow Diagram

Caption: Parallel workflow for determining ionization constants and lipophilicity using fluorine-specific detection.

Part 4: Applications in Drug Design

Reducing P-gp Efflux

P-glycoprotein (P-gp) often recognizes cationic amines.[1][2] By fluorinating the pyridine ring (specifically at C3 or C6), the pKa of the side-chain amine is lowered due to the electron-withdrawing effect.[1]

-

Mechanism: Lowering the pKa from ~8.8 to ~8.0 increases the fraction of neutral species at physiological pH.[1][2]

-

Result: Reduced affinity for the P-gp cation-binding site, improving blood-brain barrier (BBB) penetration [5].[1][2]

Metabolic Blocking

The 2-(aminomethyl)pyridine scaffold is susceptible to oxidative metabolism on the pyridine ring.[1][2]

-

Strategy: Substitution with fluorine at metabolically labile positions (para to the nitrogen or electron-rich sites) blocks Cytochrome P450 oxidation.[1][2]

-

Benefit: Increases metabolic half-life (

) without significantly increasing molecular weight or lipophilicity to the extent of a methyl group.[1][2]

References

-

PubChem. (2025).[1][2] 2-Pyridinemethanamine Compound Summary. National Library of Medicine.[1][2] Link[1]

-

ChemicalBook. (2024).[1][2] 2-Picolylamine Physicochemical Properties. Link

-

Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (General reference on F-effect trends).

-

Müller, K., et al. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Source for pKa modulation logic).

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

The Strategic Role of (6-Chloro-3-fluoropyridin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety has emerged as a particularly valuable building block. Its unique electronic properties and versatile reactivity offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine in drug discovery, with a particular focus on its role in the construction of complex, biologically active molecules. We will delve into a specific, field-proven application in the synthesis of pteridinone cores, a class of compounds with significant therapeutic potential.

The Significance of Halogenated Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged structure in medicinal chemistry, appearing as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its influence on aqueous solubility, makes it a highly sought-after pharmacophore. The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring further enhances its utility in drug design.

The strategic placement of chlorine and fluorine can profoundly influence a molecule's physicochemical properties:

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Membrane Permeability: The lipophilicity introduced by halogens can improve a molecule's ability to cross cellular membranes.

-

Binding Affinity: The unique electronic nature of halogens can lead to favorable interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[2]

The presence of these halogen atoms also provides synthetic handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

Physicochemical Properties and Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a trifunctional building block, possessing a reactive primary amine, a chloro substituent, and a fluoro substituent on the pyridine core. This combination of features dictates its reactivity and its utility in drug discovery.

Physicochemical Characteristics (Predicted):

| Property | Value |

| Molecular Weight | 162.58 g/mol |

| LogP | 1.4 - 1.8 |

| pKa (most basic) | ~7.5 (amine) |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

Note: These values are estimations based on computational models for similar structures and can vary.

The electron-withdrawing nature of the chlorine and fluorine atoms decreases the basicity of the pyridine nitrogen, while the primary aminomethyl group provides a key nucleophilic center.

Synthetic Approaches:

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine can be achieved through several routes, often starting from more readily available precursors. A common strategy involves the derivatization of 6-chloro-3-fluoro-2-picolinic acid.

A patented process describes the oxidation of 6-chloro-3-fluoro-2-picoline to 6-chloro-3-fluoro-2-picolinic acid using an oxidizing agent like potassium dichromate.[3] The resulting carboxylic acid can then be converted to the corresponding amide, followed by reduction to the desired methanamine.

Sources

literature review of 2-(aminomethyl)-6-chloro-3-fluoropyridine synthesis

This comprehensive technical guide details the synthesis of 2-(aminomethyl)-6-chloro-3-fluoropyridine , a critical scaffold in the development of P2X3 antagonists and kinase inhibitors.

Executive Summary & Strategic Value

The 2-(aminomethyl)-6-chloro-3-fluoropyridine moiety represents a "privileged scaffold" in modern drug discovery. Its value lies in the unique electronic properties imparted by the 3-fluoro substituent, which modulates the pKa of the pyridine nitrogen and influences metabolic stability. The 6-chloro group serves as a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the primary amine provides a critical vector for amide coupling or reductive amination.

This guide prioritizes regiocontrol and scalability . While direct cyanation of 2,6-dichloro-3-fluoropyridine is possible, it often suffers from poor selectivity (yielding mixtures of 2- and 6-cyano isomers). Therefore, the primary recommended route proceeds via the commercially available (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) , ensuring unambiguous regiochemistry.

Retrosynthetic Analysis

The retrosynthetic strategy disconnects the target amine into three viable precursors. Path A (Alcohol Activation) is selected as the primary route due to the commercial availability of the starting material and the high reliability of the transformations.

Figure 1: Retrosynthetic disconnection showing the primary alcohol pathway (Green) and the upstream di-halo precursor (Yellow).

Detailed Synthetic Protocols

Method A: The "Azide-Staudinger" Route (Recommended)

Rationale: This 3-step sequence avoids the use of toxic cyanides and eliminates regioselectivity issues associated with nucleophilic aromatic substitution on the pyridine ring.

Step 1: Mesylation of the Alcohol

Reaction:

(6-Chloro-3-fluoropyridin-2-yl)methanol + MsCl + Et₃N → Mesylate Intermediate

-

Reagents: Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).

-

Protocol:

-

Dissolve 10.0 g (62 mmol) of (6-chloro-3-fluoropyridin-2-yl)methanol in 100 mL anhydrous DCM. Cool to 0°C.

-

Add Et₃N (12.9 mL, 93 mmol) followed by dropwise addition of MsCl (5.8 mL, 74.4 mmol).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: The mesylate is unstable; proceed immediately to Step 2.

-

Step 2: Nucleophilic Substitution with Azide

Reaction:

Mesylate + NaN₃ → 2-(Azidomethyl)-6-chloro-3-fluoropyridine

-

Reagents: Sodium Azide (1.5 eq), DMF (dry).

-

Protocol:

-

Dissolve the crude mesylate in 80 mL DMF.

-

Add NaN₃ (6.0 g, 93 mmol) carefully.

-

Heat to 60°C for 4 hours behind a blast shield.

-

Safety Note: Do not use chlorinated solvents (DCM/CHCl₃) with azides to avoid forming explosive di-azidomethane.

-

Workup: Dilute with water (300 mL) and extract with Et₂O (3x). Wash combined organics with water (5x) to remove DMF. Dry and concentrate.

-

Step 3: Staudinger Reduction

Reaction:

Azide + PPh₃ + H₂O → Target Amine

-

Reagents: Triphenylphosphine (1.1 eq), THF/H₂O (10:1).

-

Protocol:

-

Dissolve the azide intermediate in THF (100 mL).

-

Add PPh₃ (17.9 g, 68 mmol) in portions at RT. Evolution of N₂ gas will be observed.

-

Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

-

Add H₂O (10 mL) and heat to reflux for 3 hours to hydrolyze the intermediate.

-

Purification: Concentrate THF. Acidify residue with 1M HCl (extract PPh₃O into organic phase/discard). Basify aqueous phase with NaOH to pH 12. Extract product with DCM.

-

Yield: Expect 75-85% over 3 steps.

-

Method B: The "Gabriel Synthesis" Alternative

Rationale: Suitable for labs avoiding azide chemistry. Uses potassium phthalimide as the nitrogen source.

-

Mitsunobu Reaction: Alcohol + Phthalimide + DIAD + PPh₃ → Phthalimide-protected amine.

-

Deprotection: Hydrazine hydrate (EtOH, reflux) → Primary Amine.

-

Pros: Crystalline intermediates, no explosion hazard.

-

Cons: Atom economy is lower; removal of phthalhydrazide byproduct can be tedious.

Critical Control Points & Troubleshooting

| Parameter | Specification / Observation | Corrective Action |

| Regiochemistry | Ensure starting material is 3-fluoro isomer. | Verify via ¹⁹F NMR (coupling constants). |

| Mesylate Stability | Decomposes on silica gel. | Do not chromatograph; use crude in Step 2. |

| Azide Safety | Avoid metal spatulas; keep pH basic. | Use polymer/glass tools. Quench waste with bleach. |

| Amine Volatility | Free base may sublime/evaporate. | Isolate as HCl salt (treat ether solution with HCl/dioxane). |

Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected for 2-(aminomethyl)-6-chloro-3-fluoropyridine :

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (dd, J = 8.5, 8.0 Hz, 1H, H-4)

-

δ 7.25 (dd, J = 8.5, 2.5 Hz, 1H, H-5)

-

δ 4.05 (d, J = 2.0 Hz, 2H, CH₂-NH₂) — Note the doublet due to long-range F-coupling.

-

δ 1.80 (br s, 2H, NH₂)

-

-

¹⁹F NMR:

-

Distinct signal around -125 ppm (dependent on solvent).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 161.02 (Cl isotope pattern 3:1).

-

Process Workflow Diagram

Figure 2: Step-by-step process workflow for the synthesis via the Azide-Staudinger route.

References

-

Sigma-Aldrich. (6-Chloro-3-fluoropyridin-2-yl)methanol Product Page (CAS 884494-80-8).Link

-

Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[1] (Context for alternative cyanation routes). Link

-

Tanaka, K., et al. "Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation."[2] Bulletin of the Chemical Society of Japan, 73(5), 1227-1231 (2000). (Analogous reduction protocols). Link

-

BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl Methanamine. (General overview of halogenated pyridine scaffolds). Link

Sources

Technical Analysis: Basicity and pKa Profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine

The following technical guide details the acid-dissociation constants (pKa) and basicity profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine .

This analysis synthesizes experimental data from structural analogs with theoretical Hammett substituent effects to provide a high-confidence predictive model for researchers in medicinal chemistry.[1][2][3]

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine acts as a mono-basic species under physiological conditions (pH 7.4).[1][2]

-

Primary Basic Center: The exocyclic aliphatic amine (

) is the sole protonation site in aqueous media, with a predicted pKa of 7.6 ± 0.3 .[3] -

Secondary Center: The pyridine nitrogen is rendered essentially non-basic (predicted pKa < 0 ) due to the synergistic electron-withdrawing effects of the 6-chloro and 3-fluoro substituents.[1][2]

Implication: At physiological pH, the molecule exists in equilibrium between its neutral form (~40%) and its mono-cationic form (~60%), optimizing it for both solubility and membrane permeability.

Structural Definition & Ionization Centers

The molecule contains two potential ionization centers.[3] Understanding their electronic environment is critical for accurate pKa prediction.[1][3]

| Center | Type | Hybridization | Electronic Environment |

| N1 (Ring) | Pyridine Nitrogen | Highly electron-deficient due to ortho-F and ortho-Cl substituents.[1][2] | |

| N2 (Exocyclic) | Primary Amine | Moderately basic, attenuated by the electron-poor pyridine ring.[3] |

Visualization of Ionization Equilibria

The following diagram illustrates the protonation pathway. Note that the "Dication" species is energetically unfavorable in water.[3]

Figure 1: Stepwise deprotonation pathway.[2] The transition from Mono-Cation to Neutral is the only relevant equilibrium for biological systems.[1][2]

Theoretical pKa Derivation

Since specific experimental data for this intermediate is proprietary or rare, we derive the values using a Fragment-Based Additivity Model referenced against high-fidelity experimental anchors.[1][2]

Center 1: The Exocyclic Amine ( )

Baseline Anchor: 2-Picolylamine (2-(Aminomethyl)pyridine).[2]

-

Experimental pKa: 8.79 [1].[3]

-

Note: This is already lower than benzylamine (9.[3]33) due to the electron-withdrawing nature of the pyridine ring.[1][2]

Substituent Effects:

-

3-Fluoro Group: Positioned ortho to the alkyl linker.[1][3] Through-space electrostatic repulsion and inductive withdrawal (-I effect) will lower basicity.[1][2]

-

6-Chloro Group: Positioned meta to the alkyl linker.[1][3] Exerts a moderate inductive withdrawal.

Calculated Prediction:

Center 2: The Pyridine Nitrogen (Ring N)

Baseline Anchor: Pyridine.[3][4][5][6][7][8]

-

Experimental pKa: 5.20 .[3]

Substituent Effects:

-

2-Aminomethyl Group: In 2-picolylamine, the pyridine pKa drops to 2.31 [1].[1][3] This drastic drop is due to the proximity of the protonated amine (in the mono-cation), which repels the second proton.

-

3-Fluoro Group: Strong -I effect.[1][3] In 3-fluoropyridine, pKa = 2.97 (Shift: -2.2 units) [2].[2]

-

6-Chloro Group: Strong -I and -R effect.[1][2] In 2-chloropyridine, pKa = 0.49 (Shift: -4.7 units) [3].[2]

Calculated Prediction:

Starting from the 2-picolylamine baseline (2.31), the addition of F and Cl (which reduce pyridine basicity by >6 units combined) pushes the value well below zero.

Summary of Predicted Values

| Ionization Center | Predicted pKa | Physiochemical State (pH 7.[3]4) |

| Exocyclic Amine | 7.6 ± 0.3 | Equilibrium: ~60% Cationic / ~40% Neutral |

| Pyridine Nitrogen | < 0 | 100% Neutral (Unprotonated) |

Experimental Validation Protocols

To validate these theoretical values in-house, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

Suitable for the detection of the amine pKa (7.6).[3]

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Procedure: Acidify initially with HCl to pH 2.0. Titrate upwards to pH 11.0.

-

Analysis: Use the Bjerrum plot method to identify the inflection point at pH ~7.6.[1][3]

Method B: -NMR pH Titration (High Specificity)

Ideal for distinguishing the specific ionization site due to the fluorine reporter atom.[2]

Figure 2: NMR Titration Workflow. The chemical shift of the 3-Fluoro signal will change significantly as the nearby amine deprotonates.[1][2]

Implications for Drug Discovery[1][9]

Solubility & Salt Selection[1][3]

-

Free Base: The neutral form (pH > 8) is likely a lipophilic oil or low-melting solid with poor aqueous solubility.[3]

-

Salt Forms: The Hydrochloride (HCl) or Mesylate salts are recommended.[3] The mono-HCl salt will be stable and crystalline, protonating exclusively at the exocyclic amine.[1]

Lipophilicity (LogD)

The basicity profile suggests a dynamic LogD profile:

-

pH 2.0 (Stomach): Fully ionized (LogD low). High solubility.

-

pH 7.4 (Blood/Tissue): Mixed ionization.[3] The presence of ~40% neutral species drives passive membrane permeability.[3]

-

Impact: This scaffold is highly favorable for oral bioavailability (CNS or systemic targets) compared to the more basic unsubstituted 2-picolylamine.[3]

References

-

2-Picolylamine pKa Data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][3]

-

3-Fluoropyridine pKa. PubChem Compound Summary. National Center for Biotechnology Information.[1][3]

-

2-Chloropyridine pKa. ChemicalBook Properties & Safety.

-

Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]

- 4. 6-Chloro-2-picoline | C6H6ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 8. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

Metabolic Stability of Fluorinated Pyridine Building Blocks: A Technical Guide

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, yet it frequently suffers from high metabolic clearance. This guide details the mechanistic application of fluorination to stabilize pyridine building blocks against the two dominant metabolic pathways: Cytochrome P450 (CYP)-mediated oxidation and Aldehyde Oxidase (AO)-mediated hydroxylation. By strategically replacing hydrogen with fluorine, researchers can modulate pKa, block metabolic "soft spots," and alter lipophilicity (LogD), thereby optimizing the pharmacokinetic (PK) profile of lead compounds.

Part 1: The Mechanistic Basis of Fluorination[1]

The metabolic stability of fluorinated pyridines is governed by three primary physicochemical alterations:

Bond Strength and Oxidative Resistance (CYP Blockade)

Metabolism by CYP450 enzymes typically involves hydrogen atom abstraction (HAT) or single electron transfer (SET).

-

The C-F Bond: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Mechanism: Replacing a metabolically labile C-H bond with C-F renders that specific site inert to CYP-mediated oxidation. This is the "metabolic blocking" strategy.

Electronic Modulation and pKa (Permeability & Binding)

The pyridine nitrogen is a hydrogen bond acceptor and a basic center (pKa ~5.2 for unsubstituted pyridine).

-

Inductive Effect: Fluorine is highly electronegative (

).[1] Its introduction onto the pyridine ring exerts a strong electron-withdrawing group (EWG) effect ( -

pKa Shift:

-

2-Fluoropyridine: pKa drops significantly (to ~ -0.44) due to the proximity of the EWG to the nitrogen lone pair.

-

3-Fluoropyridine: pKa drops moderately (to ~ 2.97).

-

-

Impact: Lowering basicity reduces the fraction of ionized drug at physiological pH (7.4), often improving membrane permeability and reducing affinity for CYPs that prefer cationic substrates (e.g., CYP2D6).

Modulation of Aldehyde Oxidase (AO) Liability

Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic enzyme that performs a nucleophilic attack on electron-deficient heterocycles.

-

The AO Soft Spot: Pyridines are highly susceptible to AO attack at the C2 and C6 positions (ortho to nitrogen).

-

Fluorine's Dual Role:

-

Blocking: Placing Fluorine directly at C2 blocks AO metabolism at that site due to steric and valency constraints.

-

Activation Risk: Placing Fluorine at C3 (meta) withdraws electron density from the ring, making C2 and C6 more electrophilic and potentially increasing the rate of AO metabolism if those positions remain unsubstituted.

-

Part 2: Metabolic Pathways & Strategic Intervention

Cytochrome P450 (CYP) Pathway[1][3][4]

-

Reaction: C-Hydroxylation, N-Oxidation.

-

Vulnerability: Electron-rich positions; alkyl substituents attached to the ring.

-

Fluorine Strategy: Place F at the site of metabolic attack (SOM) identified in metabolite ID studies.

Aldehyde Oxidase (AO) Pathway[4][5][6][7][8]

-

Reaction: Nucleophilic attack by Molybdenum-oxo species

2-pyridone formation. -

Vulnerability: C2 and C6 positions.

-

Fluorine Strategy:

-

Do: Substitute C2/C6 with F (or CH3/CF3) to block access.

-

Don't: Fluorinate C3/C5 without protecting C2/C6, as this may accelerate clearance.

-

Visualization: Metabolic Pathways

Figure 1: Distinct metabolic pathways for pyridine. CYPs attack electron-rich C-H bonds, while AO attacks electron-deficient C2/C6 positions.

Part 3: Comparative Data & Regiochemistry

The position of the fluorine atom dictates the metabolic outcome.

| Substitution | pKa (approx) | LogD (7.4) | CYP Stability | AO Stability | Strategic Note |

| Unsubstituted | 5.2 | Low | Low | Very Low | Highly liable to C2-oxidation by AO. |

| 2-Fluoro | -0.44 | High | High | High | Blocks AO at C2. Drastically reduces basicity. |

| 3-Fluoro | 3.0 | Med | Med/High | Low/Risk | Blocks CYP at C3. May activate C2/C6 for AO attack. |

| 4-Fluoro | 3.5 | Med | High | Low | Blocks CYP at C4. Minimal impact on AO liability at C2/C6. |

| 2,6-Difluoro | < -1.0 | High | Very High | Very High | Complete blockade of AO soft spots. |

Part 4: Experimental Protocols

To validate metabolic stability, specific assays must be used. Crucially, standard microsomal assays often miss AO metabolism because AO is a cytosolic enzyme.

Protocol A: Microsomal Stability Assay (CYP Focus)

-

Objective: Determine Intrinsic Clearance (

) mediated by CYPs. -

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM).

-

Procedure:

-

Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Add Test Compound (final conc. 1 µM, <0.1% DMSO).

-

Initiate reaction with NADPH.

-

Sample at t = 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Protocol B: S9 Fraction / Cytosolic Assay (AO Focus)

-

Objective: Detect AO-mediated metabolism (which HLM misses).

-

Reagents: Human Liver S9 Fraction or Cytosol (AO is cytosolic), Without NADPH (to isolate AO activity) or with specific AO inhibitors (Hydralazine).

-

Procedure:

-

Incubate Test Compound (1 µM) with S9 fraction (1-2 mg/mL) in buffer.

-

Do NOT add NADPH (this prevents CYP activity, isolating AO and other non-cofactor dependent enzymes).

-

Optional Control: Run a parallel tube with Hydralazine (25 µM), a potent AO inhibitor. If clearance is high in S9 but abolished by Hydralazine, the mechanism is confirmed as AO.

-

Analyze via LC-MS/MS looking specifically for +16 Da metabolites (pyridone formation).

-

Part 5: Strategic Guidelines for Lead Optimization

When a pyridine hit shows high clearance, follow this decision logic to optimize using fluorine.

Figure 2: Decision matrix for optimizing pyridine metabolic stability. Distinguishing between CYP and AO clearance is critical before selecting the fluorination site.

References

-

Pryde, D. C., et al. (2012).[2][3] Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.[2][4][3][5] Bioorganic & Medicinal Chemistry Letters.[3] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6][7] Link

-

Hajduk, P. J., et al. (2011). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[8][2][9][7] Journal of Medicinal Chemistry.[6][7] Link

-

Bhattarai, P., et al. (2026).[10] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[10] Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][10] Link

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

In-Depth Technical Guide & Safety Data Protocol for (6-Chloro-3-fluoropyridin-2-yl)methanamine

Executive Summary As a Senior Application Scientist, I approach the handling of polyfunctional heterocycles not merely as a compliance exercise, but as an exercise in predictive chemistry. (6-Chloro-3-fluoropyridin-2-yl)methanamine presents a unique toxicological and stability profile due to the juxtaposition of an electron-deficient, dual-halogenated pyridine ring with a nucleophilic primary aminomethyl group. This whitepaper outlines the causal mechanisms behind its hazards, stability requirements, and analytical monitoring protocols, providing a self-validating framework for researchers and drug development professionals.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental structure of a compound is the first step in predicting its macroscopic behavior. The compound features a pyridine core substituted with strongly electronegative halogens (chlorine and fluorine) and a primary amine, creating a molecule with both potent electrophilic and nucleophilic sites [1].

Table 1: Physicochemical & Identification Data

| Parameter | Specification |

| Chemical Name | (6-Chloro-3-fluoropyridin-2-yl)methanamine |

| CAS Registry Number | 1256804-79-1 [2] |

| Molecular Formula | C6H6ClFN2 [2] |

| Molecular Weight | 160.58 g/mol [3] |

| SMILES String | NCC1=NC(Cl)=CC=C1F[4] |

Part 2: Hazard Identification & Mechanistic Toxicology (GHS)

The toxicological profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine is dictated by its two distinct pharmacophores. Halogenated pyridines are highly lipophilic, facilitating rapid dermal and mucosal absorption, which cascades into systemic acute toxicity upon exposure [5].

Concurrently, the primary amine is a strong Brønsted base. Upon contact with physiological moisture in the eyes or respiratory tract, it undergoes rapid protonation, causing localized saponification of lipid bilayers and severe tissue irritation [6]. Furthermore, the general reactivity trend for nucleophilic aromatic substitution (SNAr) in halogenated pyridines is F > Cl > Br > I [7]. The highly electronegative fluorine at C3 and chlorine at C6 activate the ring, making it a potent electrophile that can covalently bind to nucleophilic residues (e.g., thiols in cysteine) on cellular proteins, contributing to its hazard profile [8].

Table 2: GHS Hazard Classifications

| GHS Hazard Class | Category | Hazard Statement & Mechanistic Driver |

| Acute Toxicity (Oral/Dermal/Inhal.) | Category 4 | H302/H312/H332: Driven by lipophilic dermal absorption of the halogenated ring[8]. |

| Skin Corrosion/Irritation | Category 2 | H315: Localized lipid saponification by the basic primary amine[5]. |

| Serious Eye Damage/Irritation | Category 2 | H319: Corrosive basicity upon contact with ocular fluid[6]. |

| STOT (Single Exposure) | Category 3 | H335: Volatilization of the free base causing respiratory tract irritation[8]. |

Part 3: Advanced Handling, Storage, and Stability Protocols

Because the pyridine ring is highly electron-deficient, it is highly activated toward nucleophilic attack. Concurrently, the molecule possesses a nucleophilic primary amine. If stored at room temperature or exposed to moisture, this structural dichotomy creates a thermodynamic driving force for intermolecular self-condensation.

Protocol: Inert Storage & Handling Objective: Prevent oxidative degradation and intermolecular self-condensation. System Validation: Monitor the physical state of the compound prior to use; a color shift from off-white to dark yellow/brown indicates amine oxidation or polymerization.

-

Atmospheric Control: Store the compound strictly under an inert nitrogen or argon atmosphere [1].

-

Causality: Primary amines rapidly react with atmospheric carbon dioxide to form carbamate salts, altering the compound's mass and reactivity.

-

-

Thermal Regulation: Maintain storage temperatures between 2–8°C [1].

-

Causality: At elevated temperatures, the nucleophilic amine of one molecule can attack the halogenated ring of another via SNAr, leading to runaway oligomerization.

-

-

Barrier Protection: When handling, utilize nitrile gloves with a minimum thickness of 0.11 mm [1].

-

Causality: Standard latex is highly permeable to halogenated organics; nitrile provides a sterically dense barrier against lipophilic penetration.

-

Part 4: Emergency Response & Spill Management

In the event of a spill, standard organic solvent cleanup procedures are insufficient due to the basicity and reactivity of the amine group.

Protocol: Emergency Spill Response & Neutralization Objective: Safe containment and chemical deactivation of spilled material. System Validation: Post-neutralization, verify the pH of the absorbent mixture using universal indicator paper to ensure it is between pH 6-8 before final disposal.

-

Assessment & PPE: Evacuate the immediate area. Don a half-face respirator with organic vapor cartridges and 0.11 mm nitrile gloves [1].

-

Causality: The compound's volatility and skin penetration potential require robust respiratory and dermal barriers [5].

-

-

Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

-

Causality: Avoid sawdust or organic absorbents, as primary amines can undergo exothermic reactions with organic acids present in wood.

-

-

Neutralization: Slowly apply a 5% aqueous citric acid solution to the spill zone.

-

Causality: Citric acid is a weak polyprotic acid that gently protonates the free base amine, converting it into a non-volatile, water-soluble salt without the violent exotherm associated with strong mineral acids.

-

-

Validation & Disposal: Test the slurry with pH paper. Once neutralized (pH ~7), scoop the material into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label as "Halogenated Organic Waste" for professional incineration [9].

Caption: Step-by-step emergency spill response and chemical neutralization workflow.

Part 5: Analytical Methods for Impurity & Degradation Monitoring

To quantify impurities and monitor degradation products (such as chloro-fluoro-pyridine oxides), UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) coupled with Mass Spectrometry is the gold standard [1].

Protocol: UPLC-PDA-MS Impurity Profiling Objective: To quantify degradation products and self-condensation oligomers. System Validation: Before sample injection, run a blank (mobile phase) to establish a stable baseline and validate system cleanliness.

-

Sample Preparation: Dissolve 1.0 mg of (6-Chloro-3-fluoropyridin-2-yl)methanamine in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

-

Causality: Aprotic solvents minimize solvolysis of the halogenated ring during analysis.

-

-

Column Selection: Equip the system with a sub-2 µm C18 column.

-

Mobile Phase Configuration: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Causality: The acidic modifier ensures the primary amine remains fully protonated, preventing secondary interactions with free silanols on the stationary phase that cause peak tailing.

-

-

Detection Parameters: Set PDA to 254 nm to capture the π-π* transitions of the pyridine ring [1]. Configure the MS in ESI+ mode.

-

Data Analysis: Analyze the MS spectra for the characteristic 3:1 isotopic ratio of the ^35Cl and ^37Cl isotopes to confirm the structural integrity of the halogenated core.

Caption: Analytical UPLC-PDA-MS workflow for degradation monitoring and structural validation.

References

-

Chem-Space. "1-(6-chloro-3-fluoropyridin-2-yl)methanamine - C6H6ClFN2." Chem-space.com. [Link]

Sources

- 1. (6-Chloro-3-fluoropyridin-2-YL)methanamine | Benchchem [benchchem.com]

- 2. 1260903-05-6|(3-Fluoropyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1256791-14-6|(5-Chloro-3-fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. 1-(6-chloro-3-fluoropyridin-2-yl)methanamine - C6H6ClFN2 | CSSB00009887702 [chem-space.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

(6-Chloro-3-fluoropyridin-2-yl)methanamine molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine , a specialized heterocyclic building block used in drug discovery.

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a bifunctional pyridine scaffold characterized by a primary aminomethyl group at the C2 position, a fluorine atom at C3, and a chlorine atom at C6. This specific substitution pattern makes it a high-value intermediate for "scaffold hopping" and structure-activity relationship (SAR) optimization. The C3-fluorine modulates the basicity of the pyridine nitrogen via inductive effects, while the C6-chlorine provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | (6-Chloro-3-fluoropyridin-2-yl)methanamine |

| Common Synonyms | 2-(Aminomethyl)-6-chloro-3-fluoropyridine; 6-Chloro-3-fluoro-2-picolylamine |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| CAS Registry Number | Not widely indexed in public registries; often referenced by precursor CAS 884494-80-8 (Methanol derivative) |

| SMILES | NCCc1c(F)ccc(Cl)n1 |

Calculated Physicochemical Parameters

These parameters are critical for assessing the compound's suitability as a fragment in Lipinski-compliant drug candidates.

| Parameter | Value (Predicted) | Significance in Drug Design |

| cLogP | ~0.8 - 1.2 | Indicates moderate hydrophilicity; favorable for oral bioavailability. |

| TPSA | ~39 Ų | Well within the limit (<140 Ų) for cell membrane permeability. |

| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to the electron-withdrawing C3-Fluorine and C6-Chlorine, reducing metabolic liability. |

| pKa (Primary Amine) | ~8.5 - 9.0 | Typical for benzylic-type amines; primary site for amide coupling. |

| H-Bond Donors | 1 (NH₂) | Facilitates specific binding interactions. |

| H-Bond Acceptors | 2 (Pyridine N, NH₂) | Pyridine N is a weak acceptor due to halogenation. |

Synthetic Methodologies

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine typically proceeds through the reduction of a nitrile or the amination of a chloromethyl intermediate. The Chloromethyl Route is preferred for scale-up due to the availability of the alcohol precursor.

Primary Route: From (6-Chloro-3-fluoropyridin-2-yl)methanol

This pathway ensures the preservation of the halogen substituents while introducing the amine functionality.

Step 1: Activation of the Alcohol

-

Precursor: (6-Chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8).

-

Reagents: Thionyl chloride (

) or Methanesulfonyl chloride ( -

Conditions: DCM, 0°C to RT, 2-4 hours.

-

Mechanism: Conversion of the hydroxyl group into a good leaving group (chloride or mesylate).

Step 2: Nucleophilic Substitution (Amination)

-

Reagents: Ammonia (

) in methanol/ethanol or Potassium phthalimide (Gabriel Synthesis). -

Conditions:

-

Direct Amination: Sealed tube, 80°C, excess

(to minimize dimer formation). -

Gabriel Synthesis: DMF,

, 60°C; followed by hydrazine deprotection.

-

-

Purification: Acid-base extraction is critical to separate the primary amine from secondary amine byproducts.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the target methanamine.

Applications in Medicinal Chemistry

This building block is a "privileged structure" in kinase and GPCR ligand design. Its utility stems from three key features:

The "Fluorine Effect" (C3 Position)

The fluorine atom at the 3-position is not merely a substituent; it is an electronic modulator.

-

pKa Modulation: Fluorine is highly electronegative. Its proximity to the pyridine nitrogen lowers the

of the ring nitrogen. This reduces the energetic penalty of desolvation upon binding to a hydrophobic protein pocket. -

Metabolic Stability: The C3-F blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the pyridine ring.

The "Chlorine Handle" (C6 Position)

The chlorine at the 6-position is activated for nucleophilic aromatic substitution (

-

Library Generation: Researchers can first couple the methanamine (C2) to a core scaffold (e.g., via amide bond formation) and then diversify the C6 position using Suzuki couplings to introduce aryl or heteroaryl groups.

Strategic Decision Tree for SAR

Figure 2: SAR decision tree illustrating the functional utility of each site on the molecule.

Handling and Safety

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine can absorb

from the air to form carbamates; storage as a hydrochloride salt is recommended for long-term stability. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.

References

-

BenchChem. (6-Chloro-3-fluoropyridin-2-yl)methanamine Product Overview. Retrieved from .

-

Sigma-Aldrich. Product Specification: (6-Chloro-3-fluoropyridin-2-yl)methanol (Precursor). Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: Pyridylmethanamine Derivatives. Retrieved from .

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. .

Methodological & Application

reductive amination using (6-Chloro-3-fluoropyridin-2-yl)methanamine

An Application Guide to Reductive Amination Utilizing (6-Chloro-3-fluoropyridin-2-yl)methanamine

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. It represents one of the most efficient and versatile methods for constructing carbon-nitrogen (C-N) bonds, a linkage that is fundamental to the structure of countless biologically active molecules.[1] The reaction's power lies in its ability to transform readily available aldehydes and ketones into primary, secondary, and tertiary amines in a direct, often one-pot, procedure.[2][3]

This guide focuses on the application of a specific, high-value building block: (6-Chloro-3-fluoropyridin-2-yl)methanamine . The substituted pyridine motif is a privileged scaffold in drug discovery, prized for its ability to engage in various biological interactions and fine-tune the physicochemical properties of a lead compound. The presence of chloro and fluoro substituents offers metabolic stability and modulates the electronic properties of the pyridine ring, making this amine a critical starting material for synthesizing novel chemical entities.[4] This document provides researchers, scientists, and drug development professionals with a detailed exploration of the underlying science, actionable protocols, and expert insights for successfully employing this reagent in reductive amination reactions.

Pillar 1: The Mechanistic Rationale

A successful experimental design is rooted in a firm understanding of the reaction mechanism. Reductive amination is a sequential process involving two key transformations: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the target amine.[2][5][6]

Caption: General Mechanism of Reductive Amination.

Causality Behind Experimental Choices

1. The Choice of Reducing Agent: A Matter of Selectivity

The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium intermediate in the presence of the starting aldehyde or ketone.[7]

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The Reagent of Choice. STAB is a mild and selective hydride donor, making it exceptionally well-suited for this transformation.[8][9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, rendering it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic protonated imine (iminium ion).[9] This high degree of selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl. Furthermore, its efficacy in aprotic solvents and its non-toxic nature (compared to sodium cyanoborohydride) make it a preferred reagent.

-

Alternative Reagents:

-

Sodium Borohydride (NaBH₄): A stronger reducing agent that can readily reduce the starting carbonyl.[10] Its use requires a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[10][11]

-

Sodium Cyanoborohydride (NaBH₃CN): Offers good selectivity but is highly toxic and can introduce cyanide impurities into the product.[7] Its use is largely superseded by STAB for safety reasons.

-

Catalytic Hydrogenation: An economical and scalable method, but it is less selective for certain functional groups (e.g., C-C multiple bonds) and may not be suitable for all substrates.[7][12]

-

2. The Role of the Solvent System

The solvent must be compatible with both the imine formation and the reduction steps.

-

Aprotic Solvents are Preferred for STAB: Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[10] Therefore, anhydrous aprotic solvents are standard.

3. The Influence of pH and Catalysts

Imine formation is the rate-limiting step in many cases and is often catalyzed by mild acid.[6] The acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the amine.

-

Acetic Acid (AcOH): Often added in catalytic or stoichiometric amounts, particularly when using ketones as the carbonyl partner, to facilitate the formation of the iminium ion.[8][9] This creates the highly reactive species that STAB readily reduces.

Pillar 2: Application Protocol & Self-Validation

This section provides a robust, general protocol for the reductive amination of (6-Chloro-3-fluoropyridin-2-yl)methanamine. The protocol is designed as a self-validating system, with integrated steps for reaction monitoring and purification.

Caption: Standard Experimental Workflow.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

(6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (Optional, 1.0 eq for slow reactions)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

-

Solvent Addition: Add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature for 15-30 minutes to facilitate initial imine formation. For less reactive ketones, glacial acetic acid (1.0 eq) can be added at this stage.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in several portions over 5-10 minutes. Rationale: This controls the reaction rate and any mild exotherm.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (typically the amine). Typical reaction times range from 4 to 24 hours.

-

Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure secondary amine.[13] Note: Purification can sometimes be challenging due to closely eluting impurities. The use of an Evaporative Light-Scattering Detector (ELSD) alongside UV can be beneficial for detecting non-UV active byproducts.[14]

Data Summary and Troubleshooting

The following tables provide representative conditions and a guide for troubleshooting common issues.

Table 1: Representative Reaction Parameters

| Carbonyl Substrate | Amine Eq. | Carbonyl Eq. | STAB Eq. | Solvent | Temp. | Typical Time | Expected Yield |

| Aromatic Aldehyde | 1.0 | 1.1 | 1.5 | DCE | RT | 4-12 h | 80-95% |

| Aliphatic Aldehyde | 1.0 | 1.1 | 1.5 | DCE | RT | 6-16 h | 75-90% |

| Acyclic Ketone | 1.0 | 1.2 | 1.5 | DCE | RT | 12-24 h | 60-85% |

| Cyclic Ketone | 1.0 | 1.2 | 1.5 | DCE | RT | 10-20 h | 70-90% |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Inactive or old STAB. 2. Steric hindrance from substrates. 3. Insufficient reaction time. | 1. Use a fresh bottle of STAB or titrate its activity. 2. Increase reaction temperature to 40-50°C. 3. Allow the reaction to stir for a longer period (up to 48h). |

| Low Yield | 1. Inefficient imine formation (especially with ketones). 2. Product loss during aqueous work-up. | 1. Add 1.0 eq of glacial acetic acid to the reaction mixture before adding STAB.[8] 2. Ensure the aqueous layer is thoroughly extracted; consider back-extraction of the aqueous layers. |

| Side Product Formation | 1. Reduction of carbonyl to alcohol. 2. Over-alkylation to tertiary amine. | 1. This is rare with STAB but indicates a potential issue with selectivity. Ensure no stronger reducing agents are present. 2. Use a smaller excess of the carbonyl partner (e.g., 1.05 eq). |

| Purification Difficulty | 1. Product and starting material have similar polarity. 2. Presence of residual imine impurity.[11] | 1. Optimize flash chromatography gradient (shallow gradient). 2. Ensure the reaction has gone to completion. If imine persists, add a small amount of fresh STAB and stir longer. An acid/base extraction may also help separate the more basic amine product from the less basic imine.[11] |

Pillar 3: Authoritative Grounding & References

The methodologies and principles described in this guide are supported by established chemical literature. The following sources provide further detail and validation for the discussed protocols.

References

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Grogan, G., & ale, A. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10886–10896.

-

LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

-

ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.

-

Chemistry Steps. (2024). Reductive Amination.

-

Alfa Chemistry. (n.d.). Borch Reductive Amination.

-

BenchChem. (n.d.). (6-Chloro-3-fluoropyridin-2-YL)methanamine.

-

Wikipedia. (n.d.). Reductive amination.

-

Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection.

-

Arciniegas, S. (n.d.). Application Note – Reductive Amination.

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.

-

BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 116(3), 1452–1499.

-

Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. DSpace [open.bu.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotage.com [biotage.com]

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 6-Chloro-3-Fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of 6-chloro-3-fluoropyridine, a critical building block in medicinal chemistry. We will explore the underlying principles governing its reactivity, the factors dictating regioselectivity, and provide detailed, field-proven protocols for its functionalization with various nucleophiles.

Introduction: The Significance of the 3-Fluoropyridine Scaffold

The 3-fluoropyridine moiety is a privileged scaffold in modern drug discovery. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and pKa.[1][2] 6-Chloro-3-fluoropyridine serves as a versatile starting material, offering two distinct halogen-substituted positions for synthetic elaboration. Understanding the principles that govern the selective substitution of these halogens is paramount for the efficient synthesis of complex pharmaceutical candidates.

Part 1: Theoretical Principles of Reactivity

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic substitution on electron-deficient aromatic rings, such as pyridines, does not proceed via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism known as the SNAr pathway.[3][4]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.[7]

-

Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion), yielding the substituted product.[5]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

In 6-chloro-3-fluoropyridine, the nucleophile can theoretically attack either the C6 position (displacing chloride) or the C3 position (displacing fluoride). The regiochemical outcome is overwhelmingly dictated by the electronic effects of the ring nitrogen.

-

Positional Activation: The pyridine nitrogen is strongly electron-withdrawing, which significantly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[8][9] Attack at the meta (C3, C5) positions does not allow for this resonance stabilization, making it far less favorable.[8][10]

-

Leaving Group Ability: In SNAr reactions where the initial attack is rate-determining, the reactivity order for halogens is often F > Cl > Br > I.[7][8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic intermediate through a powerful inductive effect.[6]